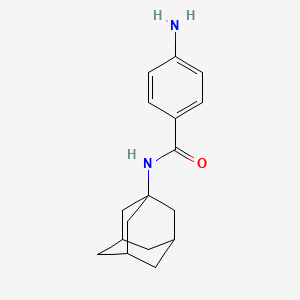

N-(Adamantan-1-yl)-4-aminobenzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry

Benzamide, the amide derivative of benzoic acid, and its substituted analogues form a cornerstone of modern medicinal chemistry. The benzamide scaffold is a versatile pharmacophore present in a wide array of therapeutic agents with diverse biological activities. These compounds are recognized for their roles as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents.

The amide bond in these molecules is relatively stable and can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors. The aromatic ring can be substituted at various positions to modulate the compound's electronic properties, lipophilicity, and steric profile, allowing for fine-tuning of its pharmacological activity.

Several N-substituted benzamide derivatives have been successfully developed into commercial drugs. For instance, some are used as antipsychotics, antidepressants, and antiemetics. The broad therapeutic applicability of the benzamide core continues to make it an attractive starting point for the design of new bioactive molecules.

Role and Impact of the Adamantane (B196018) Scaffolding in Molecular Design and Biological Applications

Adamantane is a rigid, bulky, and highly lipophilic polycyclic hydrocarbon. Its unique cage-like structure is the simplest of the diamondoids, molecules with a structure resembling a fragment of a diamond crystal. The incorporation of an adamantane moiety into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic potential.

The primary contributions of the adamantane scaffold are:

Increased Lipophilicity: The hydrocarbon nature of adamantane significantly increases the fat-solubility of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is particularly useful for drugs targeting the central nervous system.

Enhanced Metabolic Stability: The adamantane cage is sterically hindered and resistant to metabolic degradation by enzymes in the body, which can prolong the drug's half-life and duration of action.

Rigid Scaffold: Its rigid, three-dimensional structure acts as a non-flexible anchor, allowing for the precise positioning of functional groups to optimize interactions with a biological target.

The first adamantane-containing drug to be approved was Amantadine (B194251), initially used as an antiviral agent and later for treating Parkinson's disease. Since then, several other adamantane derivatives, such as Memantine and Rimantadine (B1662185), have entered clinical use for various conditions.

Table 1: Properties Conferred by the Adamantane Scaffold in Drug Design

| Property | Description | Consequence in Medicinal Chemistry |

| Lipophilicity | High affinity for nonpolar environments (fats, lipids). | Can enhance membrane permeability and absorption. |

| Rigidity | The cage-like structure is conformationally restricted. | Provides a stable anchor for orienting other functional groups. |

| Steric Bulk | Occupies a large, defined volume in three-dimensional space. | Can influence binding selectivity and shield parts of the molecule from metabolism. |

| Metabolic Stability | Resistant to enzymatic breakdown (e.g., by cytochrome P450 enzymes). | Can increase the half-life and bioavailability of a drug. |

Historical Development and Rationale for the Synthesis of N-(Adamantan-1-yl)-4-aminobenzamide

The primary rationale for designing this compound is based on the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with a potentially enhanced or novel biological activity profile. In this case, the goal would be to leverage the biological potential of the aminobenzamide moiety while improving its drug-like properties (such as membrane permeability and metabolic stability) through the addition of the adamantane scaffold.

The synthesis of this compound would typically proceed via a standard amide bond formation. A common synthetic route involves:

Protection and Activation: Starting with 4-nitrobenzoic acid, the carboxylic acid group is converted into a more reactive species, such as an acyl chloride (e.g., using thionyl chloride).

Amide Coupling: The activated 4-nitrobenzoyl chloride is then reacted with 1-aminoadamantane. The amino group of adamantane acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the amide bond, yielding N-(Adamantan-1-yl)-4-nitrobenzamide.

Reduction: The final step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or with reducing agents like iron powder in an acidic medium. This step yields the target compound, this compound.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound itself is notably sparse. There is a lack of published studies specifically detailing its biological activities or therapeutic potential. However, research into closely related analogues provides significant insight into its potential applications and highlights the unaddressed questions surrounding the parent compound.

For instance, studies on N-(1-adamantylcarbamothioyl)benzamides have explored their antimicrobial and anti-proliferative activities against cancer cell lines. farmaciajournal.com Another study focused on a more complex derivative, N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide, which demonstrated significant activity against the dengue virus. nih.gov These findings suggest that the N-adamantyl benzamide framework can serve as a valuable scaffold for developing agents against infectious diseases and cancer.

The primary unaddressed questions pertaining to this compound are:

Specific Biological Targets: What are the specific enzymes, receptors, or cellular pathways that this compound interacts with?

Therapeutic Potential: Does it possess significant anticancer, antiviral, antimicrobial, or other therapeutic activities that warrant further investigation?

Structure-Activity Relationship (SAR): How do modifications to the 4-amino group or substitutions on the benzamide ring affect its biological activity?

Pharmacological Profile: What are its absorption, distribution, metabolism, and excretion (ADME) properties?

The absence of dedicated research on this specific molecule, contrasted with the promising results for its near analogues, marks it as an area ripe for future investigation. Its straightforward synthesis and the compelling properties of its constituent parts make this compound a candidate for screening in a wide range of biological assays to uncover its potential value in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)-4-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLISZLBSUORER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218939 | |

| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68835-57-4 | |

| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068835574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Adamantan 1 Yl 4 Aminobenzamide

Retrosynthetic Analysis and Strategic Disconnections for N-(Adamantan-1-yl)-4-aminobenzamide

A retrosynthetic analysis of this compound primarily suggests a disconnection of the amide bond, a common and reliable strategy in organic synthesis. This leads to two key synthons: a nucleophilic adamantyl amine and an electrophilic 4-aminobenzoyl species.

The most logical disconnection is across the C-N amide bond, which identifies 1-adamantanamine and a 4-aminobenzoyl derivative as the primary precursors. However, the presence of a free amino group on the benzoyl moiety can complicate the synthesis, as it may compete with the adamantanamine for reaction with an activated carboxylic acid.

To circumvent this, a more refined retrosynthetic strategy involves the use of a protected or latent amino group. A common and effective approach is to employ a nitro group as a precursor to the amine. This leads to the retrosynthetic pathway shown below:

Target Molecule: this compound

Functional Group Interconversion (FGI): The primary amine can be derived from the reduction of a nitro group. This points to N-(Adamantan-1-yl)-4-nitrobenzamide as a key intermediate.

Amide Bond Disconnection: Disconnecting the amide bond of the nitro-intermediate reveals 1-adamantanamine and 4-nitrobenzoyl chloride as the starting materials.

This strategic use of the nitro group as a protecting group for the amine simplifies the synthesis by avoiding unwanted side reactions and allowing for a more controlled and efficient amidation step.

Conventional Synthetic Routes and Amidation Strategies

The conventional synthesis of this compound is typically achieved through a two-step process involving an initial amidation reaction followed by a reduction of a nitro group.

Step 1: Amidation of 1-Adamantanamine with 4-Nitrobenzoyl Chloride

The first step involves the nucleophilic acyl substitution reaction between 1-adamantanamine and 4-nitrobenzoyl chloride. This reaction is generally carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base to neutralize the hydrochloric acid byproduct.

A typical procedure would involve dissolving 1-adamantanamine and a non-nucleophilic base, such as triethylamine or pyridine, in the chosen solvent. The solution is then cooled in an ice bath before the dropwise addition of a solution of 4-nitrobenzoyl chloride. The reaction mixture is typically stirred at room temperature for several hours until completion. The resulting product, N-(Adamantan-1-yl)-4-nitrobenzamide, can then be isolated and purified by standard techniques such as filtration and recrystallization.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in N-(Adamantan-1-yl)-4-nitrobenzamide to the desired primary amine. Several methods can be employed for this transformation. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate.

Alternatively, reduction can be achieved using a metal in an acidic medium, such as iron powder in the presence of ammonium chloride or acetic acid. For instance, the nitro compound can be heated with iron powder and ammonium chloride in a mixture of ethanol and water. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the iron salts are filtered off, and the product is extracted and purified.

Microwave-Assisted Synthetic Approaches and Process Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of this compound, particularly the amidation step, can be significantly optimized using microwave irradiation.

In a microwave-assisted approach, the reaction of 1-adamantanamine with 4-nitrobenzoyl chloride can be carried out in a sealed vessel under controlled temperature and pressure. The use of microwave heating can dramatically reduce the reaction time from hours to minutes. This rapid heating can also minimize the formation of side products.

The table below provides a hypothetical comparison of conventional versus microwave-assisted synthesis for the amidation step, based on typical observations in related syntheses.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 2 - 24 hours | 5 - 30 minutes |

| Temperature | Room Temperature to Reflux | 80 - 150 °C |

| Solvent | Dichloromethane, THF | Dichloromethane, THF, or solvent-free |

| Yield | Good to Excellent | Often higher than conventional |

| Energy Efficiency | Lower | Higher |

Process optimization for the microwave-assisted synthesis would involve screening different solvents, bases, reaction times, and temperatures to achieve the highest yield and purity of the desired N-(Adamantan-1-yl)-4-nitrobenzamide intermediate.

Synthesis of Key Precursors and Intermediate Derivatization

The successful synthesis of this compound relies on the availability of its key precursors: 1-adamantanamine and 4-nitrobenzoyl chloride.

Synthesis of 1-Adamantanamine:

1-Adamantanamine can be synthesized from adamantane (B196018) through various methods. A common laboratory preparation involves the Ritter reaction, where adamantane is treated with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid like sulfuric acid. The resulting N-acetyladamantanamine is then hydrolyzed to yield 1-adamantanamine.

Synthesis of 4-Nitrobenzoyl Chloride:

4-Nitrobenzoyl chloride is typically prepared from 4-nitrobenzoic acid. The reaction involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. The reaction is usually performed by refluxing 4-nitrobenzoic acid with an excess of thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF).

Intermediate derivatization can be performed on the N-(Adamantan-1-yl)-4-nitrobenzamide before the final reduction step to introduce other functional groups if desired. However, for the direct synthesis of the target compound, no further derivatization of the intermediate is necessary.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can help to minimize its environmental impact. Key areas for improvement in the proposed synthetic route include the choice of solvents, reagents, and energy sources.

Safer Solvents: The use of chlorinated solvents like dichloromethane should be minimized or replaced with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

Atom Economy: The amidation step, while generally efficient, produces a stoichiometric amount of hydrochloride salt as a byproduct. Catalytic methods for direct amidation of carboxylic acids, while potentially challenging with the sterically hindered 1-adamantanamine, would represent a significant improvement in atom economy.

Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency by reducing reaction times and enabling localized heating.

Renewable Feedstocks: While the starting materials for this synthesis are derived from petrochemical sources, a broader green chemistry perspective would encourage the exploration of bio-based feedstocks where possible.

Catalysis: The use of catalytic hydrogenation for the nitro reduction step is preferable to the use of stoichiometric reducing agents like iron powder, as it generates less waste. The catalyst can also be recovered and reused.

Scale-up Considerations for Academic Research Purposes

Scaling up the synthesis of this compound from milligram to multigram quantities for academic research requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Transfer: The amidation reaction is exothermic. On a larger scale, efficient heat dissipation becomes crucial to control the reaction temperature and prevent runaway reactions. The use of a larger reaction vessel with adequate stirring and external cooling is necessary.

Reagent Addition: The dropwise addition of 4-nitrobenzoyl chloride should be carefully controlled to manage the exotherm. On a larger scale, this may require the use of a syringe pump for a slow and steady addition rate.

Mixing: Efficient stirring is essential to ensure homogeneity, especially during the formation of the product, which may precipitate out of the solution.

Work-up and Purification: Handling larger volumes of solvents and materials during the work-up and purification steps requires appropriate equipment. Recrystallization, a common purification method, may need to be optimized for larger quantities to ensure good recovery and purity.

Safety: All steps should be performed in a well-ventilated fume hood. The hazards of all chemicals, especially the corrosive and reactive 4-nitrobenzoyl chloride and thionyl chloride, should be carefully considered, and appropriate personal protective equipment should be worn.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation

A combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy, is essential for the unambiguous structural confirmation of N-(Adamantan-1-yl)-4-aminobenzamide.

For the adamantane (B196018) moiety, the ¹H NMR spectrum is expected to show characteristic broad singlets or multiplets in the aliphatic region. Based on data for similar adamantane derivatives, the methine protons (CH) at the bridgehead positions and the methylene (B1212753) protons (CH₂) would likely appear at distinct chemical shifts. For instance, in N-(1-adamantyl)acetamide, the adamantane protons resonate at specific ppm values that can be used as a reference.

The 4-aminobenzamide (B1265587) portion would exhibit signals in the aromatic region, typically as two sets of doublets corresponding to the chemically non-equivalent aromatic protons due to the amino and amide substituents. The protons of the primary amine (NH₂) and the amide (NH) would appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration. For comparison, the ¹H NMR spectrum of 4-aminobenzamide in DMSO-d6 shows aromatic protons at approximately 7.49 and 6.54 ppm, with the amide and amine protons appearing as broad singlets. farmaciajournal.com

The ¹³C NMR spectrum would provide further structural confirmation. The adamantane cage would display characteristic signals for its quaternary, methine, and methylene carbons. The 4-aminobenzamide fragment would show distinct resonances for the carbonyl carbon and the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing amide group.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise elemental composition of the molecule. For this compound (C₁₇H₂₂N₂O), the calculated monoisotopic mass is 270.1732 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the molecular formula.

Infrared (IR) Spectroscopy: The IR spectrum offers valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

N-H stretching vibrations: Two distinct bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (NH₂) group, and a separate band for the secondary amide (N-H) stretching.

C=O stretching vibration (Amide I band): A strong absorption band is anticipated around 1630-1680 cm⁻¹, characteristic of the amide carbonyl group. nih.gov

N-H bending vibration (Amide II band): This band, resulting from the coupling of N-H bending and C-N stretching, is expected to appear in the region of 1515-1570 cm⁻¹.

C-H stretching vibrations: Absorptions corresponding to the sp³ C-H bonds of the adamantane cage would be observed below 3000 cm⁻¹, while the sp² C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations: These typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

The precise positions of these bands can provide insights into the hydrogen bonding interactions within the molecule.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for adamantyl protons (aliphatic region), aromatic protons (two doublets), and broad singlets for NH and NH₂ protons. |

| ¹³C NMR | Resonances for adamantyl carbons, aromatic carbons, and the amide carbonyl carbon. |

| High-Resolution Mass Spectrometry | Measured monoisotopic mass close to the calculated value of 270.1732 g/mol . |

| Infrared Spectroscopy | Characteristic bands for N-H (amine and amide), C=O (amide I), N-H bend (amide II), aromatic and aliphatic C-H, and aromatic C=C stretching. |

X-ray Crystallography and Solid-State Conformational Analysis

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the analysis of closely related structures provides valuable insights into the likely solid-state conformation.

For instance, the crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, a related compound featuring an adamantyl group, reveals specific intermolecular interactions and packing arrangements. researchgate.net In many benzamide (B126) derivatives, the molecules are known to form hydrogen-bonded chains or dimers in the solid state. For N-substituted benzamides, the conformation around the amide bond (cis or trans) and the torsional angle between the phenyl ring and the amide group are key structural features. In the case of N-((1S)-1-phenylethyl)benzamide, three different polymorphic forms were identified, all sharing a common supramolecular structure based on N-H···O hydrogen-bonded chains, but differing in their molecular conformation due to the rotation of the phenyl rings. strath.ac.uk

A hypothetical crystal structure of this compound would likely be stabilized by a network of hydrogen bonds involving the primary amine, the amide N-H, and the carbonyl oxygen. The bulky adamantyl group would significantly influence the crystal packing, likely leading to a structure with considerable void space. The analysis of such a structure would provide precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state.

| Crystallographic Parameter | Anticipated Features for this compound |

| Hydrogen Bonding | Intermolecular N-H···O and N-H···N hydrogen bonds forming chains or sheets. |

| Molecular Conformation | A likely trans conformation of the amide bond and a specific torsional angle between the benzoyl group and the phenyl ring. |

| Crystal Packing | Efficient packing influenced by the bulky adamantyl groups, potentially leading to the formation of channels or cavities within the crystal lattice. |

Conformational Dynamics and Preferred Orientations via Computational and Spectroscopic Methods

The conformational landscape of this compound can be explored through a combination of computational modeling and advanced spectroscopic techniques.

Computational Analysis: Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences of flexible molecules. For this compound, computational studies could predict the relative energies of different conformers arising from rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group. Such studies on substituted benzamides have shown that the planarity of the molecule is influenced by the nature and position of the substituents. The bulky adamantyl group is expected to impose significant steric constraints, likely favoring a specific orientation of the benzamide moiety relative to the adamantane cage. Computational methods can also predict vibrational frequencies, which can be compared with experimental IR and Raman data to validate the calculated structures.

Spectroscopic Methods: Variable-temperature NMR studies can provide experimental evidence for conformational dynamics. Changes in the NMR spectra as a function of temperature can indicate the presence of different conformers in equilibrium and allow for the determination of the energy barriers for their interconversion. While specific data for the target compound is unavailable, studies on other N-substituted amides have successfully used this technique to probe rotational barriers around the amide bond.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N Adamantan 1 Yl 4 Aminobenzamide Analogues

Design Principles for N-(Adamantan-1-yl)-4-aminobenzamide Derivatives

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. The core strategy involves leveraging the distinct properties of its two primary components: the adamantane (B196018) moiety and the 4-aminobenzamide (B1265587) group.

The adamantane cage is a highly rigid and lipophilic, three-dimensional structure. nih.gov In drug design, it is often employed as a "lipophilic bullet," a privileged scaffold used to enhance the lipophilicity of a molecule. nih.gov This property can improve a compound's ability to cross cellular membranes and enhance its binding affinity to hydrophobic pockets within biological targets like enzymes or receptors. nih.gov Its rigidity also serves to lock the molecule into a specific conformation, which can be advantageous for optimizing interactions with a well-defined binding site.

The 4-aminobenzamide portion is a well-known pharmacophore in medicinal chemistry, frequently associated with a range of biological activities, including enzyme inhibition. The design of analogues, therefore, often involves a modular approach: retaining the adamantane group for its favorable physicochemical properties while systematically modifying the benzamide (B126) core and the linking amide group to fine-tune biological activity, selectivity, and pharmacokinetic properties. farmaciajournal.com This allows for a systematic exploration of the structure-activity relationship (SAR) to identify derivatives with improved potency and desired effects.

Impact of Adamantane Moiety Modifications on Biological Activity

Modifications to the bulky adamantane group have a significant impact on the biological activity of this compound analogues. Research has shown that both the point of attachment and substitutions on the adamantane cage are critical determinants of efficacy.

One key modification involves changing the substitution position on the adamantane ring. For instance, studies have shown that moving the attachment point from the 1-position to the 2-position (creating an N-(Adamantan-2-yl) isomer) can improve steric compatibility with the active sites of certain bacterial enzymes, potentially enhancing antimicrobial activity.

Another strategy is the introduction of polar functional groups onto the adamantane cage. The addition of a hydroxyl group to form an adamantanol derivative has been explored to improve physicochemical properties. nih.gov While the adamantane group provides high lipophilicity, this can sometimes lead to poor aqueous solubility. nih.gov The introduction of a hydroxyl group can enhance water solubility, which is a crucial factor for bioavailability, while still retaining sufficient lipophilicity for high biological activity. nih.gov

Replacing the adamantane moiety altogether with a less bulky group, such as a benzyl (B1604629) group, has been shown to diminish biological efficacy in certain assays, highlighting the importance of the adamantane's size and lipophilicity for target interaction.

Table 1: Impact of Adamantane Moiety Modifications on Biological Activity

| Modification | Rationale | Observed Outcome | Reference |

|---|---|---|---|

| Positional Isomerism | Improve steric fit with target | 2-substituted adamantyl shows improved compatibility with some bacterial enzyme active sites compared to 1-substituted. | |

| Hydroxylation | Enhance water solubility | Adamantanol-containing analogues exhibit improved water solubility relative to their non-hydroxylated adamantane counterparts. | nih.gov |

| Replacement | Evaluate the role of the bulky group | Replacement of adamantane with a smaller benzyl group leads to weaker antiviral and enzyme inhibitory activity. | |

Influence of Benzamide Core Substitutions on Biological Effects

Alterations to the benzamide core of this compound are a critical avenue for modulating biological effects. The aromatic ring and its substituents, particularly the 4-amino group, are key sites for modification to fine-tune the molecule's properties.

Studies involving related adamantane-containing compounds have demonstrated that modifications to the amino group can significantly alter the compound's profile. For example, acetylation or sulfonylation of the 4-amino group has been shown to reduce cytotoxicity in some contexts while preserving activity against certain Gram-positive bacteria. This suggests that while the free amino group may be important for certain interactions, its modification can be a viable strategy to improve the therapeutic index.

Furthermore, the substitution pattern on the benzamide ring itself is crucial. In QSAR studies of related adamantyl benzamides, the presence and position of substituents like hydroxyl groups on the aromatic ring were found to have a strong influence on biological activity, primarily through electrostatic interactions. nih.gov

Role of Linker Functionality in Modulating Molecular Interactions and Biological Outcomes

One significant modification is the replacement of the amide group with a thiourea (B124793) group (-CSNH-). This change creates N-(1-adamantylcarbamothioyl)benzamides. farmaciajournal.com The introduction of the thiourea linker alters the electronic and steric properties of the molecule, which can lead to different biological activities. For example, certain thiourea derivatives of adamantane have been investigated for anticancer and antitubercular activities. farmaciajournal.com The thiourea group has different hydrogen bonding patterns compared to the amide group, which can lead to altered binding affinity for target proteins.

In silico studies of these thiourea analogues have revealed that despite the linker change, the strong lipophilic character conferred by the adamantane moiety is retained, resulting in high permeability. farmaciajournal.com However, the change in linker functionality can influence other properties, such as interactions with specific receptors or enzymes. The replacement of the amino group on the adamantane itself with other functionalities like hydroxyl or halogen groups has been shown to result in inactive compounds in antiviral assays, underscoring the importance of the nitrogen-containing linker for activity. pharmacy180.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models for the this compound Scaffold

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govfrontiersin.org These models are valuable for predicting the activity of novel derivatives, thereby guiding synthetic efforts toward more potent compounds.

For scaffolds related to this compound, three-dimensional QSAR (3D-QSAR) studies have been particularly insightful. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.gov These methods analyze the steric and electrostatic fields surrounding the molecules to understand how these properties relate to their biological function. nih.gov

A 3D-QSAR study on adamantyl N-benzylbenzamide derivatives, for instance, revealed that the steric contributions of the adamantyl moiety are a critical factor for activity. nih.gov The CoMFA contour maps from this study indicated that bulky substituents in the region of the adamantane group were favorable. The analysis also highlighted the importance of electrostatic contributions from substituents on the benzamide portion of the molecule. nih.gov The predictive power of these models, often validated by a high cross-validated R² (q²) value, demonstrates their utility in rationally designing new analogues. nih.gov QSAR models can be developed using various linear and non-linear regression methods, such as Support Vector Regression (SVR) and Random Forest (RF), to establish a robust relationship between molecular descriptors and biological activity. nih.govfrontiersin.org

Table 2: Example of 3D-QSAR Study Findings for a Related Scaffold

| QSAR Method | Key Finding | Implication for Design | Reference |

|---|---|---|---|

| CoMFA | Steric fields are important; bulky adamantyl group is favorable for activity. | Maintaining or optimizing the bulk of the adamantane moiety is crucial for potency. | nih.gov |

| CoMSIA | Electrostatic fields are significant; hydroxyl groups at specific positions on the benzamide ring contribute positively to activity. | Introducing electron-donating or hydrogen-bonding groups at specific positions on the aromatic core can enhance biological effects. | nih.gov |

| Model Validation | The model showed good predictive ability for the activities of test set compounds. | The QSAR model can be reliably used to predict the activity of new, unsynthesized derivatives, saving time and resources. | nih.gov |

Mechanistic Investigations of Biological Activity: in Vitro Studies

Target Identification and Validation Strategies for N-(Adamantan-1-yl)-4-aminobenzamide

Identifying the specific proteins with which a small molecule interacts is a foundational step in understanding its mechanism of action. For this compound and related compounds, strategies range from broad, unbiased proteomic screens to specific, hypothesis-driven cellular assays.

Affinity-based proteomics is a powerful method for identifying the direct binding partners of a compound from a complex biological sample, such as a cell lysate. nih.gov This approach typically involves immobilizing a derivative of the compound onto a solid support (like a resin) to create a "bait" that can "fish out" target proteins. nih.gov The proteins that bind to the immobilized ligand are then isolated, identified, and quantified using mass spectrometry. nih.gov For challenging targets, more advanced techniques like photo-affinity labeling are used, where a photo-reactive group is incorporated into the compound. Upon UV irradiation, this group forms a covalent bond with the target protein, enabling more robust identification. nih.govrsc.org

Chemoproteomics extends this concept, often using clickable, activity-based probes to map reactive sites across the proteome. nih.gov These methods are particularly useful for discovering covalent inhibitors and understanding their selectivity. nih.gov While specific affinity-based proteomics studies for this compound are not detailed in the provided literature, this methodology is standard for de-risking and discovering off-targets for drug candidates. rsc.org An alternative strategy involves screening a compound against a pool of known inhibitor-resistant mutants of a suspected target; resistance to the compound's activity in a mutant strain strongly implicates that protein as a direct target. nih.gov This genetic approach has been successfully used to identify MmpL3 as a target for various adamantane-containing molecules. nih.govnih.gov

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical validation step. promegaconnections.com Cell-based target engagement assays provide quantitative evidence of this interaction. promegaconnections.com A prominent example is the NanoBRET™ Target Engagement (TE) assay, which measures the binding of a compound to a target protein by detecting the disruption of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. promegaconnections.com This technique allows for the quantitative determination of a compound's affinity for its target in live cells. promegaconnections.comresearchgate.net

Such assays are crucial because in vitro binding affinity does not always translate to cellular activity due to factors like cell permeability and stability. nih.gov For targets like histone deacetylases (HDACs), cell-based assays can measure the downstream consequences of inhibition, such as the increased acetylation of histone H3K9 in cell lines like Jurkat and HeLa, providing functional evidence of target engagement. epa.gov

Receptor/Enzyme Binding and Inhibition Kinetics

This compound's core structure, featuring a rigid adamantane (B196018) cage, has been incorporated into inhibitors for a diverse range of enzymes and receptors. The adamantane moiety is often considered a "lipophilic bullet," enhancing properties like membrane permeability and metabolic stability. core.ac.uk

Detailed kinetic studies reveal the potency and selectivity of these interactions. Key parameters include the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce an enzyme's activity by 50%, and the inhibition constant (Kᵢ), which reflects the intrinsic binding affinity of the inhibitor for the enzyme. nih.gov

The compound and its close analogs have been investigated against several key targets:

MmpL3 (Mycobacterial Membrane Protein Large 3): This protein is an essential transporter in Mycobacterium tuberculosis (M.tb), responsible for moving mycolic acid precursors across the cell membrane. core.ac.uk It is a high-priority target for new anti-tuberculosis drugs. nih.gov Several adamantane-containing compounds, including adamantyl ureas and indole-2-carboxamides, are potent inhibitors of MmpL3. core.ac.ukmdpi.com The activity of these compounds is often determined by measuring the Minimum Inhibitory Concentration (MIC) against M.tb strains. nih.gov For instance, (2E)-N-(adamantan-1-yl)-3-phenylprop-2-enamide was identified as a potent anti-mycobacterial agent, and whole-genome sequencing of resistant mutants revealed a mutation in the mmpL3 gene, confirming it as the likely target. nih.gov

HDAC (Histone Deacetylase): HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. researchgate.net Their inhibition is a validated strategy in cancer therapy. nih.gov Adamantane-based compounds have been developed as highly potent HDAC inhibitors. nih.gov Specifically, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, which are structurally related to the query compound, were identified as potent and selective inhibitors of the HDAC6 isoform. researchgate.net A derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, showed selective inhibition of Class I HDACs, with IC₅₀ values in the nanomolar range against HDAC1, HDAC2, and HDAC3. nih.gov

DENV NS2B/NS3 Protease: This serine protease is essential for the replication of the Dengue virus (DENV), making it a prime target for antiviral drug development. nih.govnih.gov The protease requires the NS2B cofactor for its activity. nih.gov Research into adamantane derivatives has been pursued to find inhibitors. For example, the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl] benzamide (B126) was undertaken specifically for its potential anti-dengue virus activity. nih.gov Inhibition is typically measured using FRET-based assays, with Kᵢ values indicating the inhibitor's potency. nih.govfigshare.com

sEH (Soluble Epoxide Hydrolase): sEH is an enzyme that degrades epoxyeicosatrienoic acids, which are signaling molecules with vasodilatory and anti-inflammatory effects. nih.gov Inhibition of sEH is a therapeutic strategy for hypertension and ischemic stroke. nih.govnih.gov The adamantyl-urea derivative trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is a potent sEH inhibitor. nih.govnih.gov Its activity is confirmed by measuring the ratio of epoxyeicosatrienoic acids to their dihydroxy metabolites using techniques like UPLC-tandem mass spectrometry. nih.gov

P2X7 Receptor (P2X7R): The P2X7R is an ATP-gated ion channel involved in pain and inflammation. nih.gov N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a close analog of the query compound, is a potent P2X7R antagonist. Its inhibitory activity was quantified using calcium flux and YO-PRO-1 uptake assays, yielding IC₅₀ values in the low nanomolar range for the human receptor. nih.gov

EGFR (Epidermal Growth Factor Receptor): EGFR is a tyrosine kinase that is often overactive in various cancers. While adamantane is a privileged scaffold in medicinal chemistry, direct inhibitory data for this compound against EGFR is not prominent in the cited literature. guidetopharmacology.org However, identifying EGFR as a target would typically involve chemical proteomic pull-down experiments from cancer cell lysates followed by mass spectrometry. nih.gov

| Target | Analog / Related Compound | Assay Type | Measured Potency (Value) | Source |

|---|---|---|---|---|

| HDAC1 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Enzyme Inhibition Assay | IC₅₀: 95.2 nM | nih.gov |

| HDAC2 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Enzyme Inhibition Assay | IC₅₀: 260.7 nM | nih.gov |

| HDAC3 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Enzyme Inhibition Assay | IC₅₀: 255.7 nM | nih.gov |

| P2X7R (human) | N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide | Calcium Flux Assay | IC₅₀: ~18 nM | nih.gov |

| P2X7R (human) | N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide | YO-PRO-1 Uptake Assay | IC₅₀: ~85 nM | nih.gov |

| MmpL3 | (2E)-N-(adamantan-1-yl)-3-phenylprop-2-enamide | Whole-Cell Activity (M.tb) | MIC: 3.13 µg/mL | nih.gov |

| sEH | trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | UPLC-MS/MS | Elevated EETs/DHETs ratio twofold | nih.gov |

Cellular Pathway Modulation and Signal Transduction Analysis

Beyond direct target binding, it is essential to understand how an inhibitor alters cellular signaling networks. This is achieved through large-scale 'omics' approaches that provide a global view of cellular responses.

Transcriptomic profiling, typically performed using techniques like RNA-sequencing (RNA-Seq), measures the abundance of all RNA transcripts in a cell population. This provides a snapshot of the genes that are actively being expressed. When cells are treated with a compound like an HDAC inhibitor, widespread changes in gene expression are expected, as HDACs are key epigenetic regulators. Inhibition leads to histone hyperacetylation, a state generally associated with a more open chromatin structure and increased gene transcription. Analyzing these changes can reveal the key pathways affected by the drug, such as those involved in cell cycle arrest, apoptosis, or differentiation.

Proteomic profiling via mass spectrometry analyzes global changes in protein levels and post-translational modifications, such as phosphorylation, in response to drug treatment. For an MmpL3 inhibitor, proteomic studies on M. tuberculosis could reveal downstream effects of blocking mycolic acid transport, potentially showing stress responses or alterations in cell wall protein composition. mdpi.com

For compounds targeting signaling enzymes like HDACs, proteomic analysis can directly measure changes in the acetylation status of thousands of proteins, confirming the inhibitor's mechanism and identifying novel substrates. researchgate.net Furthermore, monitoring changes in protein phosphorylation cascades provides insight into how the compound affects cell signaling pathways that control proliferation, survival, and motility. Techniques like proteome-wide Cellular Thermal Shift Assay (CETSA) can even monitor how a drug affects protein-protein interaction states across the entire proteome, offering a dynamic view of pathway modulation. cetsa.org

Metabolomic Profiling and Cellular Metabolic Reprogramming

Currently, there are no publicly available scientific studies that have investigated the metabolomic profile or the effects on cellular metabolic reprogramming of this compound.

However, research into other adamantane-containing compounds has shown that the adamantyl moiety is a primary site for metabolic oxidation. In studies of a cannabinoid receptor 2 (CB2) agonist, AM9338, which contains an adamantyl group, in vitro investigations using human liver microsomes identified mono- and di-hydroxylation of the adamantane ring as the main metabolic pathway. nih.gov Interestingly, these oxidations were found to occur predominantly on the secondary carbons of the adamantane structure, which contrasts with the general belief that the tertiary carbons are the preferred sites for CYP450-mediated metabolism. nih.gov This highlights the importance of the adamantane structure in influencing metabolic fate.

Apoptosis and Cell Cycle Modulation in Defined Cellular Models

There is currently no specific research available on the induction of apoptosis or modulation of the cell cycle by this compound in any defined cellular models.

Autophagy Modulation and Lysosomal Function

As of now, no studies have been published detailing the effects of this compound on autophagy modulation or lysosomal function.

The process of autophagy is crucial for cellular homeostasis and can be influenced by various chemical agents. nih.govnih.gov While there is no direct evidence for this compound, the general class of adamantane derivatives has been noted in various biological contexts, though specific actions on autophagy are not well-defined for simple derivatives. nih.gov The interplay between chemical structures and the autophagy pathway remains an active area of research. nih.govnih.gov

Oxidative Stress Response and Antioxidant Activity in Cellular Systems

There is no available data from in vitro studies concerning the direct effects of this compound on oxidative stress responses or its potential antioxidant activity in cellular systems.

However, the antioxidant potential of other aminoadamantane derivatives has been explored. A 2024 study reported the synthesis and evaluation of the antioxidant activity of eleven new aminoadamantane derivatives, assessing their ability to scavenge superoxide (B77818) and hydroxyl radicals. uctm.edu The results indicated that the antioxidant capacity varied with the specific substitutions on the aminoadamantane scaffold, with a 2-(Benzhydrylsulfinyl) substituent showing the highest activity. uctm.edu This suggests that the adamantane core can be part of molecules with antioxidant properties, although the specific contribution of the this compound structure is unknown.

Immunomodulatory Effects in Isolated Cell Systems

To date, there are no scientific reports on the immunomodulatory effects of this compound in any isolated cell systems.

While direct data is lacking, the adamantane scaffold is a component of molecules with known immunomodulatory activity. For example, certain peptidic fragments with immunomodulatory properties have been combined with aminoadamantane derivatives. nih.gov These hybrid molecules have been evaluated for their activity, indicating that the adamantane moiety is being explored in the design of new immunomodulating agents. nih.gov However, without specific studies, the immunomodulatory potential of this compound remains uncharacterized.

Preclinical Mechanistic Pharmacology: in Vivo Models

Selection and Justification of Relevant Animal Models for Mechanistic Elucidation

The selection of appropriate animal models is critical for dissecting the pharmacological mechanisms of N-(Adamantan-1-yl)-4-aminobenzamide. The choice of model is dictated by the therapeutic area of investigation, with specific models chosen for their ability to recapitulate key aspects of human diseases.

For studying neuroprotective and analgesic properties , rodent models are predominantly used.

Scopolamine-induced dementia models in rats are employed to investigate potential cognitive-enhancing and neuroprotective effects. Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment, providing a relevant model for early-stage Alzheimer's disease-like symptoms. nih.gov Adamantane (B196018) derivatives have shown efficacy in this model, suggesting a mechanism involving memory improvement and an increase in vital neurons in the cerebral cortex. nih.gov

Transgenic mouse models of Alzheimer's Disease , which overproduce proteins like amyloid precursor protein (APP), are used to study effects on the core pathologies of the disease, such as amyloid plaque formation. nih.gov While direct studies on this compound in these models are not extensively documented, the known ability of adamantane derivatives to cross the blood-brain barrier makes these models highly relevant for future mechanistic studies. nih.gov

Pain and inflammation models , such as carrageenan-induced paw edema and collagen-induced arthritis in rodents, are used to assess analgesic and anti-inflammatory mechanisms. researchgate.net These models are valuable for studying pathways involving inflammatory mediators. For instance, a related adamantane-containing compound was shown to reduce mechanical hypersensitivity and edema in these models. researchgate.net

For investigating antiviral activity , several models are utilized depending on the target pathogen.

Orthopoxvirus infection models , including those for ectromelia virus (mousepox) in mice, vaccinia virus in mice, rabbitpox in rabbits, and monkeypox in various species like prairie dogs and monkeys, are the gold standard for testing anti-orthopoxvirus agents. nih.gov These models are essential for evaluating efficacy and understanding mechanisms of viral replication inhibition in a living host. nih.govnih.gov

Influenza infection models in mice are used to assess activity against influenza viruses. Adamantane derivatives have a long history as influenza antivirals, making these models critical for evaluating new analogues.

Table 1: Selected In Vivo Models for Mechanistic Studies

| Therapeutic Area | Animal Model | Pathological Feature Modeled | Justification for Use |

|---|---|---|---|

| Neuroprotection | Scopolamine-Induced Dementia (Rat) | Cholinergic deficit, memory impairment | Evaluates cognitive enhancement and neuroprotection. nih.gov |

| Transgenic Mice (e.g., APP overexpressing) | Amyloid plaque pathology, cognitive decline | Studies impact on core Alzheimer's disease pathology. nih.gov | |

| Analgesia | Carrageenan-Induced Paw Edema (Rodent) | Acute inflammation and inflammatory pain | Assesses anti-inflammatory and analgesic effects. researchgate.net |

| Collagen-Induced Arthritis (Rodent) | Chronic autoimmune inflammation, joint damage | Investigates efficacy in a chronic inflammatory pain state. researchgate.net | |

| Antiviral | Ectromelia/Vaccinia Virus (Mouse) | Systemic or localized orthopoxvirus infection | Standard model for efficacy testing against smallpox surrogates. nih.gov |

| Monkeypox Virus (Monkey, Prairie Dog) | Zoonotic orthopoxvirus disease | Evaluates activity against an emerging human pathogen. nih.gov |

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and having a downstream biological effect. In preclinical models, these biomarkers can provide crucial proof-of-concept and help to establish a link between drug exposure and therapeutic activity. nih.gov

For this compound and its analogues, potential biomarkers are inferred from their suspected mechanisms of action.

In the context of analgesia and inflammation , levels of pro-inflammatory cytokines are key biomarkers. For example, studies with a related P2X(7) receptor antagonist containing an adamantane moiety demonstrated a dose-dependent reduction in lipopolysaccharide-induced plasma interleukin-6 (IL-6) release in vivo. researchgate.net This suggests that IL-6 could serve as a valuable PD biomarker for quantifying the anti-inflammatory activity of such compounds.

For neuroprotection , particularly in Alzheimer's disease models, biomarkers include the levels of amyloid-beta (Aβ) and tau proteins in the brain and cerebrospinal fluid. nih.gov Immunotherapy treatments developed in animal models have been shown to reduce both Aβ and tau levels, establishing these as key mechanistic biomarkers. nih.gov

In antiviral studies , the primary biomarker is the viral load or titer in target tissues. A reduction in viral replication serves as a direct measure of the drug's efficacy and is a critical endpoint in preclinical animal studies of orthopoxvirus and influenza infections. nih.gov

Validation of these biomarkers involves demonstrating that their modulation is consistently and quantitatively related to the compound's mechanism and the observed therapeutic effect in the animal model.

Tissue Distribution and Cellular Accumulation Studies for Mechanistic Understanding

Understanding where a compound distributes in the body is key to interpreting its mechanism of action. The adamantane scaffold, a core feature of this compound, is a bulky, highly lipophilic moiety. This lipophilicity is known to influence the pharmacokinetic properties of drugs.

The adamantane group is often incorporated into drug candidates to enhance their ability to cross biological membranes, including the blood-brain barrier (BBB). nih.gov This property is particularly relevant for its potential neuroprotective and analgesic effects, as the compound must reach the central nervous system (CNS) to engage its targets. nih.gov The ability of adamantane derivatives to penetrate the BBB has been noted as a key property for a potential neuroprotective drug. nih.gov Furthermore, the adamantane moiety can improve the metabolic stability of a compound, potentially leading to more sustained action within target tissues. nih.gov

While specific in vivo tissue distribution studies for this compound are not widely available in the reviewed literature, the known properties of the adamantane group suggest it would likely achieve significant distribution into lipid-rich tissues and the CNS.

Target Engagement Validation in In Vivo Systems

Validating that a compound binds to its intended molecular target in a living animal is a critical step in mechanistic pharmacology. This can be achieved through various methods, such as using imaging probes in competition assays to quantify target occupancy in single cells within a tissue. nih.gov

For this compound, the molecular targets are inferred from studies on its analogues.

P2X(7) Receptor: In pain and inflammation models, related adamantane benzamides have been characterized as antagonists of the P2X(7) receptor, an ATP-gated ion channel involved in inflammation. researchgate.net In vivo target engagement could be validated by ex vivo analysis of tissues to measure receptor occupancy or by observing the modulation of a specific downstream signaling event known to be triggered by P2X(7) activation, such as inflammasome activation. researchgate.net

Orthopoxvirus Proteins: The antiviral activity of adamantane amides against orthopoxviruses suggests direct interaction with a viral protein. nih.gov Unlike classic adamantane antivirals that target the M2 ion channel of influenza, the mechanism for orthopoxviruses is distinct and may involve inhibition of viral replication machinery. nih.gov Target engagement could be confirmed by genetic studies, identifying resistance mutations in specific viral proteins after drug exposure in animal models.

Table 2: Potential Molecular Targets and In Vivo Validation Approaches

| Potential Target | Associated Activity | Potential In Vivo Validation Method |

|---|---|---|

| P2X(7) Receptor | Analgesic, Anti-inflammatory | Measurement of downstream biomarker modulation (e.g., IL-6); Competitive binding assays with a radiolabeled ligand in tissue homogenates. researchgate.net |

| Viral Proteins (Orthopoxvirus) | Antiviral | Viral resistance studies in animal models to identify mutations in the target protein; Co-immunoprecipitation from infected tissue. nih.govnih.gov |

| Nav1.8 Sodium Channel | Analgesic | Electrophysiological recordings from dorsal root ganglia neurons isolated from treated animals; Assessment of pain behaviors known to be mediated by Nav1.8. |

| Influenza M2 Ion Channel | Antiviral (Influenza) | In vivo resistance studies; Assessment of viral uncoating in infected tissues from treated animals. |

Efficacy in Disease Models: Mechanistic Insights from Preclinical Studies

The adamantane cage is a well-established pharmacophore in antiviral drug design. While amantadine (B194251) and rimantadine (B1662185) target the M2 ion channel of the influenza A virus, newer derivatives like this compound appear to have different mechanisms of action.

Studies on adamantane amides have demonstrated activity against orthopoxviruses, including vaccinia and cowpox. nih.gov In mouse models of lethal ectromelia or vaccinia virus infections, treatment with related compounds has been shown to confer protective benefits. nih.gov The mechanism is believed to involve the inhibition of viral replication. nih.gov This suggests an interaction with a critical component of the viral life cycle, distinct from the entry-inhibition mechanism of older adamantane drugs.

The lipophilic nature of the adamantane moiety allows compounds like this compound to be investigated for neurological applications. nih.gov

Neuroprotective Mechanisms: In a rat model of scopolamine-induced dementia, myrtenal-adamantane conjugates demonstrated neuroprotective effects, evidenced by memory improvement and a significant increase in the number of vital neurons. nih.gov This points to a mechanism that may involve protecting neurons from cholinergic-deficit-induced damage or promoting neuronal survival. The ability of adamantane derivatives to penetrate the CNS is a prerequisite for this direct neuroprotective action. nih.gov

Analgesic Mechanisms: The analgesic properties of related adamantane benzamides have been linked to the antagonism of the P2X(7) receptor. researchgate.net In animal models of inflammatory pain, blocking this receptor leads to a reduction in pro-inflammatory cytokine release (e.g., IL-6) and a decrease in pain hypersensitivity. researchgate.net This indicates a mechanism centered on modulating neuroinflammation, where the compound interferes with the signaling cascade that leads to the sensitization of nociceptive pathways.

Antineoplastic Mechanisms in Xenograft or Syngeneic Tumor Models (e.g., Breast Cancer, Lung Cancer)

Extensive literature searches did not yield specific in vivo data on the antineoplastic mechanisms of this compound in xenograft or syngeneic tumor models of breast or lung cancer. However, the broader class of adamantane-containing compounds has been investigated for anticancer properties, demonstrating the potential of the adamantane moiety in oncological applications. nih.govnih.gov

The adamantane cage is a key feature in several compounds with demonstrated anti-proliferative activity. nih.gov For instance, Adaphostin, an adamantane-based tyrosine kinase inhibitor, has shown activity against leukemia, non-small cell lung cancer, and prostate cancer. nih.gov Another example is the synthetic retinoid CD437, which induces apoptosis in head and neck squamous cell carcinoma. nih.gov These examples highlight the utility of the adamantane scaffold in the design of anticancer agents.

In the context of lung cancer, a relevant preclinical tool is the syngeneic mouse lung adenocarcinoma model induced by the tobacco carcinogen 4-(methylnitrosoamino)-1-(3-pyridyl)-1-butanone (NNK). nih.govnih.gov This model, which develops tumors with high tumor mutational burden and PD-L1 expression, is responsive to anti-PD-L1 therapy, making it a valuable platform for testing novel immunotherapeutic agents and other cancer drugs. nih.govnih.gov While no studies have been published on the use of this compound in this specific model, its availability provides a potential avenue for future research into the compound's antineoplastic effects in a clinically relevant setting.

Similarly, for breast cancer, xenograft models using cell lines like MDA-MB-468 are employed to study the in vivo efficacy of potential anticancer compounds. nih.gov These models allow for the investigation of a compound's impact on tumor growth and the underlying molecular pathways. nih.gov

While direct evidence for this compound is lacking, the known anti-proliferative activity of other adamantane derivatives suggests that potential mechanisms could involve the modulation of key cellular pathways implicated in cancer progression.

Antimycobacterial Mechanisms in Infection Models (e.g., Tuberculosis)

While in vivo studies in tuberculosis infection models for this compound are not available in the reviewed literature, extensive research has been conducted on structurally related adamantane-containing compounds, particularly quinoline (B57606) and indole (B1671886) derivatives, demonstrating their potential as antimycobacterial agents. These studies provide a strong rationale for investigating this compound in similar models.

Derivatives of 4-(adamantan-1-yl)-quinoline have shown promising in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov For example, structural optimization of 4-(adamantan-1-yl)-2-quinolinecarbohydrazide led to the development of analogs with significant inhibitory activity. nih.gov Specifically, certain 4-adamantan-1-yl-quinoline-2-carboxylic acid N'-alkylhydrazides and 4-adamantan-1-yl-quinoline-2-carboxylic acid alkylidene hydrazides displayed potent activity against drug-sensitive and, in some cases, isoniazid-resistant strains of M. tuberculosis H37Rv. nih.gov

The following table summarizes the in vitro antimycobacterial activity of some of these 4-(adamantan-1-yl)-quinoline derivatives:

| Compound Type | Derivative Examples | MIC (µg/mL) against M. tuberculosis H37Rv |

| 4-adamantan-1-yl-quinoline-2-carboxylic acid N'-alkylhydrazides | Analogs 7, 9, 20, 21 | 3.125 |

| 4-adamantan-1-yl-quinoline-2-carboxylic acid alkylidene hydrazides | Analogs 42-44, 48 | 3.125 |

| 4-adamantan-1-yl-quinoline-2-carboxylic acid alkylidene hydrazides | Analog 35 | 1.00 (drug-sensitive), 3.125 (isoniazid-resistant) |

Data sourced from PubMed. nih.gov

Furthermore, N-(1-adamantyl)-indole-2-carboxamides have been identified as another class of adamantane derivatives with potent antimycobacterial properties. core.ac.uk These compounds have demonstrated high selectivity against both drug-sensitive and drug-resistant strains of M. tuberculosis. core.ac.uk The lipophilicity imparted by the adamantane moiety is considered a key driver of this activity. core.ac.uk

Although these findings pertain to related compounds, they strongly suggest that the N-(adamantan-1-yl) moiety is a valuable pharmacophore for anti-tuberculosis drug design. The mechanisms of these related compounds are thought to involve inhibition of essential mycobacterial cellular processes, and it is plausible that this compound could exert its effects through similar pathways.

Anti-inflammatory Mechanisms in Inflammatory Disease Models (if applicable)

Specific in vivo studies on the anti-inflammatory mechanisms of this compound were not identified in the available literature. However, research on a structurally similar compound, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), provides significant insight into potential anti-inflammatory pathways. AACBA is a potent antagonist of the P2X(7) receptor, a key player in inflammatory processes. researchgate.net

In vivo studies using animal models of inflammation have demonstrated the anti-inflammatory effects of AACBA. researchgate.net The compound was shown to dose-dependently reduce the release of the pro-inflammatory cytokine interleukin-6 (IL-6) induced by lipopolysaccharide. researchgate.net Furthermore, in a carrageenan-induced paw edema model, AACBA was effective in both preventing and reversing the inflammatory response and associated mechanical hypersensitivity. researchgate.net In a chronic model of collagen-induced arthritis, AACBA showed prophylactic effects, preventing the clinical signs and histopathological damage associated with the disease. researchgate.net

The P2X(7) receptor, the target of AACBA, is an ATP-gated ion channel primarily expressed on immune cells. researchgate.net Its activation triggers a cascade of inflammatory events, including the activation of the inflammasome, caspase activation, and the release of pro-inflammatory cytokines. researchgate.net By blocking this receptor, AACBA effectively dampens these inflammatory signals.

Given the structural similarities, it is conceivable that this compound could also exhibit anti-inflammatory properties, potentially through the modulation of the P2X(7) receptor or other inflammatory pathways. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Long-Term Mechanistic Effects and Biological Adaptations

There is currently no available information from preclinical or clinical studies regarding the long-term mechanistic effects and biological adaptations resulting from sustained exposure to this compound. Research into this compound appears to be at an early stage, with a focus on its synthesis and potential acute pharmacological activities.

Long-term studies are crucial for understanding the full pharmacological profile of any new chemical entity. Such studies would need to investigate potential changes in receptor expression or sensitivity, the development of tolerance or sensitization to the compound's effects, and any lasting alterations in cellular or physiological processes. Given the potential for this compound to interact with various biological targets, as suggested by the activities of related adamantane derivatives, long-term studies would be essential to assess its safety and efficacy for chronic use. Future research in this area is needed to elucidate the long-term consequences of administration of this compound.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations on Electronic Structure, Reactivity, and Physicochemical Parameters

Currently, there is a lack of publicly available research that specifically details quantum chemical calculations, such as Density Functional Theory (DFT), on N-(Adamantan-1-yl)-4-aminobenzamide. Consequently, comprehensive data regarding its electronic structure (e.g., HOMO-LUMO energy gap), reactivity descriptors (e.g., chemical hardness, softness, and electronegativity), and other quantum-chemically derived physicochemical parameters are not available in the literature. Such studies would be beneficial in elucidating the molecule's intrinsic properties and potential for chemical interactions.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. While specific docking studies on this compound against a wide range of targets are not extensively documented, research on closely related analogs offers valuable information.

One notable study investigated the anti-dengue virus activity of adamantane (B196018) derivatives and performed molecular docking of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and N-(adamantan-1-yl)-4-sulfamoylbenzamide against the Dengue virus (DENV) NS2B/NS3 protease . mdpi.com This protease is crucial for viral replication, making it a key therapeutic target. The docking studies for these analogs revealed potential binding modes and interactions within the protease's active site, suggesting a possible mechanism of action for this class of compounds.

Although the user-specified list of targets includes P2X7R, Aβ40, RNA polymerase, sEH, EGFR, and HDAC, no specific molecular docking studies of this compound with these proteins have been found in the reviewed literature. However, the broader family of adamantane-containing compounds has been investigated as inhibitors for some of these targets, indicating the potential of the adamantane scaffold in modulating their activity.

Molecular Dynamics Simulations for Conformational Stability, Binding Affinity, and Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the assessment of conformational stability, the calculation of binding affinities, and the detailed analysis of protein-ligand complex dynamics over time.

As of the latest review of scientific literature, no specific molecular dynamics simulation studies have been published for this compound. Such simulations would be highly valuable to understand how the compound behaves in a biological environment, its conformational preferences, and the stability of its interactions with potential protein targets. For instance, MD simulations could complement molecular docking results by refining the binding poses and providing a more accurate estimation of binding free energies.

De Novo Design and Virtual Screening Methodologies for Novel this compound Analogues

De novo design and virtual screening are powerful computational strategies for the discovery of novel bioactive compounds. De novo design algorithms build new molecules from scratch based on the structural information of a target's binding site, while virtual screening involves the computational testing of large libraries of existing compounds against a specific target.

There are no specific studies in the available literature that describe the use of de novo design or large-scale virtual screening methodologies to specifically generate or identify novel analogs of this compound. The application of these techniques could, however, be a promising avenue for future research. Starting from the this compound scaffold, virtual libraries of analogs could be generated and screened against various therapeutic targets to identify new lead compounds with improved activity and selectivity.

In silico ADMET Predictions for Mechanistic Insights and Optimization

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical component of modern drug discovery, helping to identify potential liabilities of drug candidates at an early stage.

Specific in silico ADMET profiling of this compound, with detailed predictions for metabolic soft spots or blood-brain barrier (BBB) penetrance, is not extensively reported in dedicated studies. However, general principles and studies on related adamantane derivatives can offer some insights. The adamantane moiety is known to influence the pharmacokinetic properties of compounds, often increasing lipophilicity which can, in turn, affect properties like BBB penetration. nih.gov For instance, studies on other adamantane-containing drugs have shown that this cage-like structure can enhance brain uptake. nih.gov

Computational tools can predict potential sites of metabolism (metabolic soft spots) on a molecule, which are positions susceptible to modification by metabolic enzymes like the cytochrome P450 family. Identifying these spots early can guide chemical modifications to improve metabolic stability. While specific predictions for this compound are not available, a typical in silico analysis would assess the likelihood of oxidation at various positions on the adamantane cage and the aromatic ring.

Table of Predicted Physicochemical Properties for Adamantane Derivatives (Illustrative)

| Property | Predicted Value for a Generic Adamantane Derivative | Significance in Drug Design |

| LogP (Lipophilicity) | High | Influences absorption, distribution, and BBB penetration |

| Topological Polar Surface Area (TPSA) | Moderate | Relates to membrane permeability and oral bioavailability |

| Number of Hydrogen Bond Donors | Low | Affects binding and solubility |

| Number of Hydrogen Bond Acceptors | Moderate | Affects binding and solubility |

| Blood-Brain Barrier (BBB) Penetration | Potential for penetration | The lipophilic adamantane core can facilitate crossing the BBB |

Note: The data in this table is illustrative for a generic adamantane derivative and not specific to this compound due to the lack of published data for this specific compound.

Metabolism and Biotransformation Pathways Mechanistic Focus

Identification of Key Metabolites and Biotransformation Products in Preclinical Models

In preclinical models, the biotransformation of adamantane-containing compounds typically involves oxidation of the adamantane (B196018) ring system. The adamantane moiety, being a rigid and lipophilic structure, is a prime target for metabolic enzymes.

Studies on analogous N-adamantyl-substituted compounds have demonstrated that Phase I metabolism is a major route of biotransformation. nih.gov For instance, in rodent models, hydroxylation of the adamantyl group has been observed as a significant metabolic pathway for other adamantane derivatives. nih.gov These oxidative reactions can occur at various positions on the adamantane cage, leading to the formation of multiple mono- or di-hydroxylated metabolites.

Another potential site for metabolic transformation in N-(Adamantan-1-yl)-4-aminobenzamide is the 4-amino group of the benzamide (B126) ring. This primary aromatic amine could undergo N-acetylation, a common Phase II conjugation reaction, to form N-(Adamantan-1-yl)-4-(acetylamino)benzamide. Additionally, oxidation of the amino group could lead to the formation of nitroso or nitro derivatives, although this is generally a less common pathway for primary aromatic amines compared to N-acetylation or glucuronidation.

While direct evidence for this compound is pending, based on the metabolism of structurally related compounds, the expected key metabolites in preclinical models would likely include:

Hydroxylated adamantane derivatives

N-acetylated aminobenzamide derivatives

Further studies utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) would be necessary to definitively identify and quantify the metabolites of this compound in various preclinical species.

Enzymes Involved in the Biotransformation of this compound and its Analogues

The primary enzymes responsible for the Phase I metabolism of many xenobiotics, including adamantane-containing compounds, are the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are predominantly found in the liver and are responsible for catalyzing oxidative reactions. youtube.com

For adamantane-based compounds, specific CYP isozymes have been implicated in their metabolism. Studies on an N-adamantyl urea-based soluble epoxide hydrolase inhibitor revealed that CYP3A4 is a major enzyme mediating its metabolism. nih.gov Given the structural similarities, it is highly probable that CYP3A4 also plays a significant role in the oxidation of the adamantane moiety of this compound. Other CYP isozymes may also contribute to a lesser extent.